![molecular formula C18H28O6 B7970298 2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose](/img/structure/B7970298.png)
2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose
Overview
Description
2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly useful in studying carbohydrate chemistry, glycan formation and degradation, enzyme activity, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
The synthesis of 2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose involves the oxidative coupling of glycerol and acetone to form the corresponding 1,1,2,2-tetraacetate. This intermediate is then converted to the desired product through an acid-catalyzed cyclization reaction . Another method involves the reaction of mannose with 1-ethoxycyclohexene . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like periodate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
Cyclization: Acid-catalyzed cyclization is a key step in its synthesis.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with periodate can lead to the formation of aldehydes or carboxylic acids.
Scientific Research Applications
Glycosylation Reactions
2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose serves as an effective glycosyl donor in the synthesis of beta-mannosides. Its use has been documented in various studies focusing on oligosaccharide synthesis, where it provides high yields and selectivity for desired glycosidic linkages .
Antibody-Drug Conjugates (ADCs)
The compound has been explored for its potential in the development of antibody-drug conjugates. By facilitating targeted delivery of cytotoxic agents to specific cells, it enhances the therapeutic efficacy while minimizing side effects associated with conventional chemotherapy .
Anti-infection Studies
Research indicates that derivatives of 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose exhibit anti-infective properties. These compounds have shown activity against various pathogens, including viruses and bacteria, thereby contributing to the development of novel antimicrobial agents .
Enzyme Inhibition
Studies have demonstrated that this compound can be used to synthesize inhibitors for glycosidase enzymes. By modifying its structure through fluorination or other substitutions, researchers have created potent inhibitors that can be used to study enzyme mechanisms and develop therapeutic agents for diseases related to glycosidase dysfunction .
Case Study 1: Synthesis of Oligosaccharides
A study published in Acta Chemica Scandinavica detailed the use of 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose in synthesizing complex oligosaccharides. The researchers achieved significant yields and demonstrated the compound's effectiveness as a glycosyl donor .
Case Study 2: Development of Antibody-Drug Conjugates
In a recent investigation into ADCs, researchers utilized this compound to create targeted therapies for cancer treatment. The conjugation process was optimized using various linker strategies involving 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose derivatives, resulting in improved therapeutic indices .
Mechanism of Action
The mechanism of action of 2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose involves its interaction with enzymes and proteins that recognize and bind to glycans. This interaction can influence various biological pathways, including glycan synthesis and degradation, protein-glycan recognition, and signal transduction .
Comparison with Similar Compounds
2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose is unique due to its specific structure and reactivity. Similar compounds include:
1,23,4-Di-o-isopropylidene-a-D-galactopyranose: Used in similar glycobiology studies but has different protective groups.
1,25,6-Di-o-cyclohexylidene-a-D-glucofuranose: Another compound with cyclohexylidene protective groups but differs in its sugar backbone.
These compounds share some similarities in their applications but differ in their specific chemical properties and reactivity.
Biological Activity
Overview
2,3:4,6-Di-o-cyclohexylidene-α-D-mannopyranose is a specialized compound primarily utilized in glycobiology research. It plays a significant role in studying carbohydrate chemistry, glycan formation, and the interactions between proteins and glycans. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of 2,3:4,6-Di-o-cyclohexylidene-α-D-mannopyranose is largely attributed to its ability to interact with various enzymes and proteins that recognize and bind to glycans. This interaction influences several biological pathways, including:
- Glycan Synthesis : The compound may modulate the synthesis of glycan structures.
- Protein-Glycan Recognition : It plays a role in how proteins interact with glycan moieties.
- Signal Transduction : The compound can affect signaling pathways that are mediated by glycan interactions.
These mechanisms suggest its potential utility in therapeutic applications targeting glycan-related diseases.
Case Studies
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Glycobiology Applications :
- In a study examining the role of glycans in cell signaling, 2,3:4,6-Di-o-cyclohexylidene-α-D-mannopyranose was used to elucidate the mechanisms by which glycan structures influence cellular communication. The results indicated that modifications to glycan structures could significantly alter signaling outcomes in various cell types.
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Enzyme Interaction Studies :
- Research focused on enzyme kinetics revealed that this compound acts as an inhibitor for certain glycosyltransferases. By inhibiting these enzymes, it can alter the glycosylation patterns of proteins, which is crucial for their function and stability.
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Therapeutic Potential :
- A recent investigation highlighted its potential in developing antifibrotic therapies. The compound was shown to reduce fibrosis markers in vitro when tested on cardiac fibroblasts, suggesting a promising avenue for treating cardiac fibrosis through modulation of glycan interactions.
Comparison of Biological Activities
Compound | Mechanism of Action | Primary Application |
---|---|---|
2,3:4,6-Di-o-cyclohexylidene-α-D-mannopyranose | Inhibits glycosyltransferases; modulates protein-glycan interactions | Glycobiology research; antifibrotic therapies |
1,2-O-Isopropylidene-α-D-glucopyranose | Similar mechanism; less specificity in enzyme inhibition | General carbohydrate chemistry |
1,2-O-Cyclohexylidene-β-D-galactopyranose | Binds to different glycosyltransferases | Glycobiology; structural studies |
Properties
InChI |
InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2/t12-,13-,14+,15+,16+/m1/s1 | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQACDWMYPBKPLD-OWYFMNJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@H]4[C@@H]([C@H](O3)O)OC5(O4)CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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